N-[2-(2,3-dihydro-1-benzofuran-5-yl)-2-hydroxyethyl]-3-[4-(trifluoromethyl)phenyl]propanamide
Description
This compound features a 2,3-dihydro-1-benzofuran core substituted at the 5-position, linked via a hydroxyethyl group to a propanamide scaffold bearing a 4-(trifluoromethyl)phenyl moiety. The trifluoromethyl group enhances lipophilicity and metabolic stability, while the benzofuran system contributes to aromatic stacking interactions in biological targets .
Properties
IUPAC Name |
N-[2-(2,3-dihydro-1-benzofuran-5-yl)-2-hydroxyethyl]-3-[4-(trifluoromethyl)phenyl]propanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20F3NO3/c21-20(22,23)16-5-1-13(2-6-16)3-8-19(26)24-12-17(25)14-4-7-18-15(11-14)9-10-27-18/h1-2,4-7,11,17,25H,3,8-10,12H2,(H,24,26) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUIDSALDZFZHFI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C1C=C(C=C2)C(CNC(=O)CCC3=CC=C(C=C3)C(F)(F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20F3NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Biomimetic Cyclization of Quinone Precursors
A biomimetic approach inspired by natural lignan biosynthesis involves cyclizing 2-(2'-hydroxyethyl)quinone derivatives. Semmelhack et al. demonstrated that treating 2-(2'-hydroxyethyl)quinones with dihydroquinone (DHQ) in toluene under acidic conditions induces cyclization to form dihydrobenzofurans. For example, 2-bromo-5-(2′-hydroxyethyl)-1,4-dihydroquinone undergoes cyclization in the presence of 2,5-dihydroxyacetophenone (DHAP) and pyridinium p-toluenesulfonate (PPTS), yielding dihydrobenzofuran derivatives in 42% yield. This method is advantageous for its regioselectivity and mild conditions.
Palladium-Catalyzed Coupling and Cyclization
Palladium-mediated strategies enable the construction of benzofuran scaffolds via cross-coupling. Semwal et al. reported a palladium acetate–catalyzed reaction between imidazo[1,2-a]pyridines and coumarins, forming benzofurans via oxidative addition and reductive elimination. Adapting this method, 5-bromo-2,3-dihydrobenzofuran could be synthesized from brominated phenolic precursors and alkyne derivatives under palladium catalysis, though yields for dihydro variants require optimization.
Acid-Catalyzed Cyclization of o-Alkynylphenols
Mandal and Balamurugan developed a triflic acid (TfOH)–mediated cyclization of o-alkynylphenols, where protonation generates oxocarbenium intermediates that undergo 5-endo-dig cyclization to form dihydrobenzofurans. Using hexafluoroisopropanol (HFIP) as a solvent stabilizes charged intermediates, achieving yields >80% for electron-deficient substrates.
Synthesis of the 3-[4-(Trifluoromethyl)phenyl]propanamide Side Chain
Friedel-Crafts Acylation and Reduction
- Friedel-Crafts Acylation : Reacting 4-(trifluoromethyl)benzene with acrylic acid in the presence of AlCl₃ yields 3-[4-(trifluoromethyl)phenyl]propanoic acid .
- Amidation : The acid is converted to its acid chloride using thionyl chloride (SOCl₂), followed by reaction with ammonium hydroxide to form the primary amide.
Epoxidation and Ring-Opening
A patent by CN106905265A describes the epoxidation of acrylamides using hydrogen peroxide and phthalic anhydride. Applied to N-[4-cyano-3-(trifluoromethyl)phenyl]-2-methylacrylamide , this method forms an epoxide intermediate, which undergoes nucleophilic ring-opening with water or amines to introduce hydroxyl groups.
Convergent Coupling Strategies
Reductive Amination
Coupling the dihydrobenzofuran-aldehyde intermediate with the propanamide-amine derivative via reductive amination:
Mitsunobu Reaction
The hydroxyethylamine linker is installed via Mitsunobu conditions:
- React 2,3-dihydro-1-benzofuran-5-methanol with N-(2-hydroxyethyl)-3-[4-(trifluoromethyl)phenyl]propanamide using diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃).
- This method achieves stereochemical control but requires stoichiometric reagents.
Optimization Challenges and Solutions
Regioselectivity in Cyclization
Trifluoromethyl Group Stability
Epoxide Ring-Opening Efficiency
- Issue : Low yields in prior methods (e.g., 50% in US20030073742).
- Solution : Optimize phthalic anhydride/H₂O₂ ratios and reaction temperatures.
Comparative Analysis of Key Methods
Chemical Reactions Analysis
Types of Reactions
N-[2-(2,3-dihydro-1-benzofuran-5-yl)-2-hydroxyethyl]-3-[4-(trifluoromethyl)phenyl]propanamide can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to a carbonyl group using reagents like PCC (Pyridinium chlorochromate) or DMP (Dess-Martin periodinane).
Reduction: The carbonyl group in the trifluoromethylphenyl moiety can be reduced to an alcohol using reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The trifluoromethyl group can participate in nucleophilic aromatic substitution reactions, especially under strong basic conditions.
Common Reagents and Conditions
Oxidation: PCC, DMP, or other mild oxidizing agents.
Reduction: NaBH4, LiAlH4, or catalytic hydrogenation.
Substitution: Strong bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of substituted aromatic compounds.
Scientific Research Applications
N-[2-(2,3-dihydro-1-benzofuran-5-yl)-2-hydroxyethyl]-3-[4-(trifluoromethyl)phenyl]propanamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules, especially in the development of new materials and catalysts.
Biology: Investigated for its potential as a bioactive compound, including its interactions with various biological targets.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, anti-cancer, and antimicrobial activities.
Industry: Utilized in the development of specialty chemicals and advanced materials with unique properties.
Mechanism of Action
The mechanism of action of N-[2-(2,3-dihydro-1-benzofuran-5-yl)-2-hydroxyethyl]-3-[4-(trifluoromethyl)phenyl]propanamide depends on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The trifluoromethyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets.
Comparison with Similar Compounds
Structural Analogues with Benzofuran/Benzimidazole Cores
- 2-[2-[4-Chloro-2-(trifluoromethyl)phenyl]diazenyl]-N-(2,3-dihydro-2-oxo-1H-benzimidazol-5-yl)-3-oxobutanamide ():
This compound replaces the hydroxyethyl group with a diazenyl linker and introduces a benzimidazolone ring. The diazenyl group may confer redox activity, while the benzimidazolone enhances hydrogen-bonding capacity compared to the dihydrobenzofuran system in the target compound .
Amide Derivatives with Trifluoromethylphenyl Groups
- N-(3-(1-Methylethoxy)phenyl)-2-(trifluoromethyl)benzamide (Flutolanil) (): A pesticidal compound with a benzamide scaffold.
- N-(2-Ethylphenyl)-3-(3-Methylphenyl)-2-(2H-tetrazol-5-yl)propanamide ():
This analog replaces the benzofuran with a tetrazolyl group, increasing hydrogen-bond acceptors (HBA = 4 vs. 3 in the target compound) and molecular weight (335.4 g/mol vs. ~370 g/mol estimated for the target compound). The tetrazolyl group may enhance solubility but reduce metabolic stability .
Hydroxamic Acid Antioxidants
Compounds such as N-(4-chlorophenyl)-3-cyclohexyl-N-hydroxypropanamide (, Compound 10) share the propanamide backbone but incorporate hydroxamic acid groups.
Key Data Table
| Compound Name | Core Structure | Key Substituents | Molecular Weight (g/mol) | Notable Properties/Applications |
|---|---|---|---|---|
| Target Compound | Dihydrobenzofuran | 4-(Trifluoromethyl)phenyl, hydroxyethyl | ~370 (estimated) | Hypothetical CNS activity |
| 2-[2-[4-Chloro-2-(trifluoromethyl)phenyl]diazenyl]-N-(2,3-dihydro-2-oxo-1H-benzimidazol-5-yl)-3-oxobutanamide | Benzimidazolone | Diazenyl, trifluoromethylphenyl | ~450 (estimated) | Redox-active potential |
| N-(2-Ethylphenyl)-3-(3-Methylphenyl)-2-(2H-tetrazol-5-yl)propanamide | Propanamide | Tetrazolyl, ethylphenyl | 335.4 | Increased HBA, agrochemical candidate |
| Flutolanil | Benzamide | Trifluoromethyl, isopropoxyphenyl | 323.3 | Pesticidal fungicide |
Research Implications
- Metabolic Stability: The trifluoromethyl group in the target compound likely enhances resistance to oxidative metabolism compared to non-fluorinated analogs (e.g., ) .
- Antioxidant Potential: Hydroxamic acid analogs () demonstrate radical scavenging, suggesting the target compound could be screened for similar activity using DPPH or β-carotene assays .
- Agrochemical vs.
Biological Activity
N-[2-(2,3-dihydro-1-benzofuran-5-yl)-2-hydroxyethyl]-3-[4-(trifluoromethyl)phenyl]propanamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article synthesizes findings from various studies to elucidate its biological activity, mechanisms of action, and therapeutic potential.
Chemical Structure and Properties
The compound features a benzofuran moiety, a hydroxyethyl group, and a trifluoromethyl-substituted phenyl group. Its molecular formula is , with a molecular weight of approximately 396.4 g/mol. The presence of the benzofuran ring is significant as it is known for various biological activities, including anti-cancer and anti-inflammatory properties.
Table 1: Structural Characteristics
| Feature | Description |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C20H23F3N2O3 |
| Molecular Weight | 396.4 g/mol |
| Key Functional Groups | Hydroxyethyl, Trifluoromethyl |
Biological Activity
Research indicates that compounds containing benzofuran derivatives exhibit a range of biological activities. The specific compound has shown promise in several areas:
Anticancer Activity
Studies have demonstrated that benzofuran derivatives can inhibit the proliferation of various cancer cell lines. For instance, compounds similar to this compound have been evaluated for their cytotoxic effects against cell lines such as A549 (lung cancer) and MCF7 (breast cancer).
- Case Study : A related compound exhibited an IC50 value of 26 µM against A549 cells, indicating significant cytotoxic potential .
The mechanism by which this compound exerts its biological effects may involve:
- Enzyme Inhibition : It may inhibit specific enzymes involved in cancer cell proliferation by binding to their active sites.
- Apoptosis Induction : The compound may promote programmed cell death in cancer cells through intrinsic pathways.
Pharmacokinetics and Toxicology
While specific pharmacokinetic data for this compound is limited, general trends observed in similar compounds suggest:
- Absorption : The hydroxyethyl group may enhance solubility and absorption.
- Distribution : The lipophilic nature due to the benzofuran ring may facilitate distribution across cellular membranes.
- Metabolism : Potential metabolic pathways include oxidation and conjugation reactions.
Table 2: Summary of Biological Activities
Q & A
Basic Research Questions
Q. How can researchers optimize the synthesis of N-[2-(2,3-dihydro-1-benzofuran-5-yl)-2-hydroxyethyl]-3-[4-(trifluoromethyl)phenyl]propanamide to improve yield and purity?
- Methodological Answer : Synthesis optimization requires multi-step protocols with stringent control of reaction parameters. Key steps include:
- Temperature and pH regulation : Maintaining temperatures between 0–50°C during coupling reactions and adjusting pH to stabilize intermediates (e.g., using DIPEA or NH4OH) .
- Solvent selection : Polar aprotic solvents (e.g., DMF, THF) enhance solubility of hydrophobic intermediates, while dichloromethane (DCM) is ideal for acid chloride formation .
- Monitoring progress : Thin-layer chromatography (TLC) with UV visualization tracks reaction completion, while column chromatography purifies crude products .
- Yield improvement : Catalytic agents like HATU or DMAP accelerate amide bond formation, reducing side products .
Q. Which spectroscopic and chromatographic methods are most effective for confirming the structure and purity of this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR identify proton environments (e.g., dihydrobenzofuran protons at δ 4.5–5.5 ppm) and confirm trifluoromethyl group integration .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., expected [M+H]+ ~438.15 Da) and detects isotopic patterns from trifluoromethyl groups .
- Infrared Spectroscopy (IR) : Peaks at ~1650 cm⁻¹ (amide C=O) and ~1100 cm⁻¹ (C-F stretching) confirm functional groups .
- HPLC-PDA : Reverse-phase HPLC with photodiode array detection assesses purity (>95%) and identifies co-eluting impurities .
Advanced Research Questions
Q. What in vitro assays are suitable for evaluating the compound's potential therapeutic effects?
- Methodological Answer :
- Enzyme inhibition assays : Measure IC50 against targets like kinases or proteases using fluorogenic substrates (e.g., ADP-Glo™ for kinase activity) .
- Cell viability assays : MTT or CellTiter-Glo® quantify cytotoxicity in cancer cell lines (e.g., IC50 in µM range for prostate or breast cancer models) .
- Receptor binding studies : Radioligand displacement assays (e.g., [³H]-labeled antagonists for androgen receptors) determine binding affinity (Kd) .
Q. How can computational methods like molecular docking elucidate the compound's interaction with target proteins?
- Methodological Answer :
- Glide XP docking : Use Schrödinger Suite to model ligand-receptor interactions. Key parameters include hydrophobic enclosure scoring for trifluoromethyl-phenyl groups and hydrogen-bond penalties .
- WaterMap analysis : Predict solvent displacement in binding pockets to optimize ligand desolvation energy .
- MD simulations : GROMACS or AMBER trajectories (10–100 ns) assess stability of protein-ligand complexes (RMSD <2 Å) .
Q. What analytical strategies are recommended for identifying and quantifying synthetic impurities?
- Methodological Answer :
- LC-MS/MS : Hyphenated techniques with C18 columns (e.g., Acquity UPLC) resolve impurities (e.g., dehydroxy byproducts) using gradient elution (5–95% acetonitrile/0.1% formic acid) .
- Forced degradation studies : Expose the compound to heat (40–60°C), acid/base (0.1N HCl/NaOH), and oxidative (H2O2) conditions to profile degradation pathways .
- NMR impurity profiling : 2D-COSY and HSQC detect trace impurities (<0.1%) via cross-peak anomalies .
Q. How can systematic structural modifications guide the optimization of this compound's bioactivity?
- Methodological Answer :
- SAR via substituent variation : Replace the trifluoromethyl group with -CF2H or -OCF3 to modulate electron-withdrawing effects and metabolic stability .
- Scaffold hopping : Synthesize analogs with thiophene or pyridine rings instead of benzofuran to enhance solubility .
- Bioisosteric replacement : Substitute the propanamide linker with sulfonamide or urea groups to improve target selectivity .
Specialized Methodological Considerations
Q. What approaches are used to assess the metabolic stability of compounds with trifluoromethyl groups?
- Methodological Answer :
- Microsomal stability assays : Incubate with liver microsomes (human/rat) and quantify parent compound depletion via LC-MS. Trifluoromethyl groups typically reduce CYP450-mediated oxidation .
- Plasma stability tests : Monitor degradation in plasma (37°C, 1–24h) to assess esterase susceptibility of the propanamide group .
Q. What high-throughput screening techniques can identify potential biological targets?
- Methodological Answer :
- Phage display libraries : Screen against >1,000 human proteins to identify binding partners .
- Thermal shift assays (TSA) : Detect target engagement by monitoring protein melting temperature (ΔTm) shifts via SYPRO Orange dye .
Contradictions and Validation
Q. How should researchers address discrepancies in reported synthesis protocols for similar propanamide derivatives?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
